2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, thiazole, and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by sulfonylation to introduce the phenylsulfonyl group. The final step involves the coupling of the sulfonylated indole with a thiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the thiazole moiety and has similar applications in medicinal chemistry.
2-trifluoromethyl benzimidazoles: These compounds also feature a heterocyclic structure and are used in similar research contexts.
Uniqueness
What sets 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide apart is its combination of indole, thiazole, and sulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(21-19-20-10-11-26-19)13-22-12-17(15-8-4-5-9-16(15)22)27(24,25)14-6-2-1-3-7-14/h1-12H,13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJSMBJTCSARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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